Ethyl N-Cbz-DL-Phenylalaninamide
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Overview
Description
Ethyl N-Cbz-DL-Phenylalaninamide is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.4 g/mol . It is also known by its IUPAC name, benzyl 1-benzyl-2-(ethylamino)-2-oxoethylcarbamate . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl N-Cbz-DL-Phenylalaninamide involves several steps. One common method includes the reaction of benzyl chloroformate with DL-phenylalanine to form N-Cbz-DL-phenylalanine. This intermediate is then reacted with ethylamine to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Ethyl N-Cbz-DL-Phenylalaninamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-Cbz-DL-Phenylalaninamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl N-Cbz-DL-Phenylalaninamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Ethyl N-Cbz-DL-Phenylalaninamide can be compared with other similar compounds such as:
N-Cbz-DL-Phenylalanine: This compound lacks the ethylamino group present in this compound, making it less versatile in certain synthetic applications.
Ethyl N-Cbz-L-Phenylalaninamide: This is the enantiomer of this compound and may have different biological activities due to its stereochemistry.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
benzyl N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-20-18(22)17(13-15-9-5-3-6-10-15)21-19(23)24-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZHXUNRCNVFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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